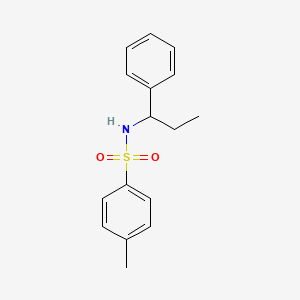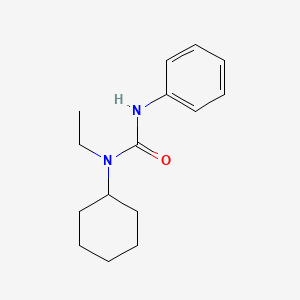![molecular formula C17H25N3OS B4406604 2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406604.png)
2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide
Übersicht
Beschreibung
2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide, also known as DAPT, is a chemical compound that has been widely used in scientific research. It is a gamma-secretase inhibitor that has been shown to have potential therapeutic benefits in various diseases, including Alzheimer's disease, cancer, and cardiovascular diseases.
Wirkmechanismus
2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide inhibits gamma-secretase by binding to its active site, which prevents it from cleaving APP and producing Aβ peptides. This compound is a reversible inhibitor, meaning that its inhibitory effect can be reversed by removing it from the system. This compound has been shown to have a high affinity for gamma-secretase, making it a potent inhibitor of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In Alzheimer's disease, this compound can reduce the production of Aβ peptides and prevent their accumulation in the brain, which can help to slow down the progression of the disease. In cancer, this compound can inhibit the Notch signaling pathway, which can lead to the inhibition of cell proliferation and survival. In cardiovascular diseases, this compound can inhibit the formation of smooth muscle cells, which can help to prevent the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide in lab experiments is its potency as a gamma-secretase inhibitor. This compound has been shown to have a high affinity for gamma-secretase, making it a potent inhibitor of the enzyme. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide in scientific research. One direction is the development of more potent and selective gamma-secretase inhibitors that can be used in the treatment of Alzheimer's disease. Another direction is the investigation of the potential therapeutic benefits of this compound in other diseases, such as cancer and cardiovascular diseases. Additionally, the development of new formulations of this compound that can improve its solubility and bioavailability may also be a future direction for the compound.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide has been widely used in scientific research as a gamma-secretase inhibitor. Gamma-secretase is an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid beta (Aβ) peptides, which are known to accumulate in the brains of Alzheimer's disease patients. By inhibiting gamma-secretase, this compound can reduce the production of Aβ peptides and prevent their accumulation, making it a potential therapeutic agent for Alzheimer's disease.
In addition to Alzheimer's disease, this compound has also been shown to have potential therapeutic benefits in cancer and cardiovascular diseases. In cancer, this compound can inhibit the Notch signaling pathway, which is involved in cell proliferation and survival. In cardiovascular diseases, this compound can inhibit the formation of smooth muscle cells, which can lead to the development of atherosclerosis.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-17(2,3)15(21)19-16(22)18-13-7-9-14(10-8-13)20-11-5-4-6-12-20/h7-10H,4-6,11-12H2,1-3H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAWZUVYVFBAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4406526.png)
![2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4406529.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4406544.png)
![methyl N-[(4-bromophenyl)sulfonyl]-N-methylglycinate](/img/structure/B4406546.png)
![3-{3-[3-(trifluoromethyl)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B4406567.png)
![5-[3-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4406571.png)
![4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4406576.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4406587.png)



![N-[4-(1-azepanylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4406618.png)
